molecular formula C13H23NO4 B1475157 tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate CAS No. 1424940-13-5

tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate

Cat. No. B1475157
CAS RN: 1424940-13-5
M. Wt: 257.33 g/mol
InChI Key: YCYQIUUXRYFEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate is a compound that has been studied extensively in the scientific research community. It is a versatile molecule that has a wide range of applications in biochemistry, physiology, and lab experiments.

Scientific Research Applications

Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the structure and function of proteins, and to study the binding of drugs to proteins. In addition, it has been used in the study of gene expression and the regulation of gene expression.

Mechanism of Action

The mechanism of action of Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate is not yet fully understood. However, it is believed to interact with proteins by forming hydrogen bonds and hydrophobic interactions. It is also believed to interact with enzymes and other proteins to modify their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, to affect the binding of drugs to proteins, and to modulate gene expression. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, it can be difficult to control the concentration of the compound in aqueous solutions, and it can be difficult to determine the exact concentration of the compound in a given solution.

Future Directions

The potential future directions for Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate are numerous. It could be used to further study the structure and function of proteins, to study the binding of drugs to proteins, and to study the regulation of gene expression. It could also be used to study the inhibition of enzymes, to study drug metabolism, and to study protein-protein interactions. In addition, it could be used to study the effects of the compound on biochemical and physiological processes, such as inflammation and antioxidant activity.

properties

IUPAC Name

tert-butyl 5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQIUUXRYFEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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